molecular formula C12H15NO4S B13515441 n-[(Benzyloxy)carbonyl]-s-methylcysteine CAS No. 61587-02-8

n-[(Benzyloxy)carbonyl]-s-methylcysteine

Cat. No.: B13515441
CAS No.: 61587-02-8
M. Wt: 269.32 g/mol
InChI Key: MYGYBSRIYHZGGL-UHFFFAOYSA-N
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Description

n-[(Benzyloxy)carbonyl]-s-methylcysteine: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom and a methyl group attached to the sulfur atom. It is commonly used in peptide synthesis and as a protecting group for amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-[(Benzyloxy)carbonyl]-s-methylcysteine typically involves the protection of the amino group of cysteine with a benzyloxycarbonyl group. This can be achieved using benzyl chloroformate in the presence of a base such as sodium hydroxide. The methylation of the thiol group can be carried out using methyl iodide under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions: n-[(Benzyloxy)carbonyl]-s-methylcysteine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-[(Benzyloxy)carbonyl]-s-methylcysteine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of n-[(Benzyloxy)carbonyl]-s-methylcysteine involves its ability to act as a protecting group for amino acids. The benzyloxycarbonyl group shields the amino group from unwanted reactions during peptide synthesis. The compound can be selectively deprotected under acidic conditions, allowing for the controlled assembly of peptides and proteins .

Comparison with Similar Compounds

  • n-[(Benzyloxy)carbonyl]-l-cysteine
  • n-[(Benzyloxy)carbonyl]-glycine
  • n-[(Benzyloxy)carbonyl]-l-proline

Uniqueness: n-[(Benzyloxy)carbonyl]-s-methylcysteine is unique due to the presence of the methyl group on the sulfur atom, which can influence its reactivity and stability compared to other benzyloxycarbonyl-protected amino acids. This modification can enhance its utility in specific synthetic applications and provide distinct advantages in peptide synthesis .

Properties

CAS No.

61587-02-8

Molecular Formula

C12H15NO4S

Molecular Weight

269.32 g/mol

IUPAC Name

3-methylsulfanyl-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C12H15NO4S/c1-18-8-10(11(14)15)13-12(16)17-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)

InChI Key

MYGYBSRIYHZGGL-UHFFFAOYSA-N

Canonical SMILES

CSCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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